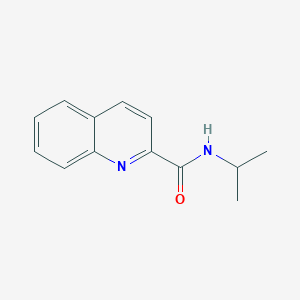

N-isopropylquinoline-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-propan-2-ylquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(2)14-13(16)12-8-7-10-5-3-4-6-11(10)15-12/h3-9H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZFFJAEAZQGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-isopropylquinoline-2-carboxamide chemical structure and properties

An In-depth Technical Guide to N-isopropylquinoline-2-carboxamide: Structure, Synthesis, and Potential Applications

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This bicyclic system, composed of a benzene ring fused to a pyridine ring, offers a versatile framework for chemical modification, leading to a diverse array of therapeutic agents.[3] Within this broad class, quinoline-2-carboxamides have emerged as a particularly promising group, demonstrating significant potential in oncology, infectious diseases, and inflammation research.[4][5]

This technical guide provides a comprehensive overview of N-isopropylquinoline-2-carboxamide, a specific derivative of this important chemical class. We will delve into its chemical structure, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, this guide will synthesize current knowledge on the biological and pharmacological profile of the broader quinoline-2-carboxamide class, highlighting the potential therapeutic avenues for N-isopropylquinoline-2-carboxamide. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Chemical Structure and Physicochemical Properties

N-isopropylquinoline-2-carboxamide is an organic compound featuring a quinoline ring system where the carboxylic acid at the 2-position is converted to a secondary amide with an isopropyl group.

-

IUPAC Name: N-propan-2-ylquinoline-2-carboxamide[6]

-

Molecular Formula: C₁₃H₁₄N₂O[6]

-

Synonyms: N-isopropyl-2-quinolinecarboxamide

The structural and physicochemical properties of N-isopropylquinoline-2-carboxamide are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Weight | 214.27 g/mol | [7] |

| Monoisotopic Mass | 214.11061 Da | [6] |

| Physical Form | Solid | |

| Melting Point | 75–76 °C | [8] |

| XlogP (Predicted) | 2.2 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Rotatable Bonds | 2 | [9] |

Synthesis of N-isopropylquinoline-2-carboxamide

The synthesis of N-isopropylquinoline-2-carboxamide is typically achieved through the amidation of quinoline-2-carboxylic acid (also known as quinaldic acid). This common and effective method involves a two-step process: the activation of the carboxylic acid followed by its reaction with isopropylamine.

The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).[10][11][12] The resulting quinoline-2-carbonyl chloride is then reacted directly with isopropylamine in the presence of a base, such as triethylamine (TEA), to neutralize the HCl generated during the reaction, yielding the final amide product.[11][12]

Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol describes a representative lab-scale synthesis of N-isopropylquinoline-2-carboxamide from quinaldic acid.

Step 1: Formation of Quinoline-2-carbonyl Chloride

-

Suspend quinaldic acid (1.0 g, 5.8 mmol) in anhydrous toluene (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[11]

-

Carefully add thionyl chloride (2.1 mL, 28.9 mmol) to the suspension at room temperature.[10][11]

-

Add a catalytic amount of dimethylformamide (DMF, 2 drops).[10][11]

-

Heat the mixture to reflux and maintain for approximately 3 hours, or until the reaction is complete as monitored by TLC.[10][11]

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude quinoline-2-carbonyl chloride as a residue.[10] This intermediate is often used directly in the next step without further purification.[12]

Step 2: Amide Formation

-

Dissolve the crude quinoline-2-carbonyl chloride in dry toluene (15 mL).[11][12]

-

To this solution, add triethylamine (4.5 mL, 32.5 mmol) to act as an acid scavenger.[11][12]

-

Slowly add isopropylamine (0.5 mL, 5.8 mmol) dropwise to the reaction mixture while stirring.

-

Continue stirring the mixture at room temperature for 24 hours.[12]

-

After the reaction is complete, remove the solvent under reduced pressure.[12]

-

Extract the residue with a suitable organic solvent such as chloroform (CHCl₃).[11][12]

-

Wash the combined organic layers with water and then with a saturated aqueous solution of NaHCO₃.[12]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to dryness under reduced pressure.[12]

-

Purify the crude product by recrystallization from a suitable solvent like isopropanol or ethyl acetate to yield pure N-isopropylquinoline-2-carboxamide.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-isopropylquinoline-2-carboxamide.

Spectroscopic Characterization

The confirmation of the chemical structure of N-isopropylquinoline-2-carboxamide relies on standard spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. For N-isopropylquinoline-2-carboxamide, a characteristic absorption band for the N-H stretch of the secondary amide is expected around 3339 cm⁻¹.[12] A strong absorption corresponding to the amide carbonyl (C=O) stretch would typically appear in the region of 1640-1680 cm⁻¹.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals corresponding to the different protons in the molecule. The isopropyl group would exhibit a doublet for the six methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH). The aromatic protons on the quinoline ring would appear as a series of multiplets in the downfield region (typically δ 7.5-8.5 ppm). A broad singlet for the amide N-H proton would also be present.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the carbon framework. A signal for the amide carbonyl carbon would be expected in the range of δ 160-170 ppm. Signals for the carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm), while the carbons of the isopropyl group would be found in the upfield aliphatic region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-isopropylquinoline-2-carboxamide (C₁₃H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at m/z 214. The positive ion mode would likely show a prominent [M+H]⁺ peak at m/z 215.[6]

Biological and Pharmacological Profile

While extensive biological data specifically for N-isopropylquinoline-2-carboxamide is limited in publicly available literature, the broader class of quinoline-2-carboxamide derivatives has been the subject of intensive research, revealing a wide range of pharmacological activities.[1][4]

Anticancer Activity

A significant area of investigation for quinoline-2-carboxamides is their potential as anticancer agents.[1][13] Many derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] One of the key mechanisms of action is the inhibition of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[13][14] As cancer cells have a high demand for nucleotides to support rapid proliferation, inhibiting this pathway is a validated strategy for cancer therapy.

Caption: Inhibition of hDHODH by quinoline-2-carboxamides disrupts pyrimidine biosynthesis.

Antimicrobial Activity

Derivatives of quinoline-2-carboxylic acid have also shown promising activity against a range of microbial pathogens.[1] A study involving a series of substituted quinoline-2-carboxamides, including N-isopropylquinoline-2-carboxamide, screened them for antimycobacterial activity.[12][15] Several compounds in this class showed higher efficacy against Mycobacterium tuberculosis than standard drugs like isoniazid, while maintaining low cytotoxicity against human cell lines.[12]

Other Potential Activities

The versatility of the quinoline-2-carboxamide scaffold has led to its exploration for other therapeutic targets. These include:

-

Anti-inflammatory and Analgesic Activity: Structurally related quinoline carboxamides have been reported to possess anti-inflammatory and analgesic properties.[5]

-

Antiviral Potential: Some quinoline derivatives have been investigated for their ability to inhibit viral replication.[1]

-

Herbicidal Activity: Certain quinoline-2-carboxamides have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, indicating potential applications as herbicides.[12][15]

Conclusion

N-isopropylquinoline-2-carboxamide is a readily synthesizable derivative of the pharmacologically significant quinoline class. Its structure is well-characterized by standard spectroscopic methods, and established protocols allow for its efficient preparation. While specific biological data on this compound is emerging, the extensive research into the broader family of quinoline-2-carboxamides provides a strong rationale for its further investigation. The demonstrated potential of this chemical class as anticancer agents (particularly as hDHODH inhibitors) and antimicrobial compounds makes N-isopropylquinoline-2-carboxamide and its analogues compelling candidates for continued research and development in medicinal chemistry. Future studies should focus on elucidating its specific biological targets and optimizing its structure to enhance potency and selectivity for various therapeutic applications.

References

-

Vyas, V. K., Variya, B., & Ghate, M. D. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 84, 431-440. [Link]

-

Davis, J. W., Jr. (1959). Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. The Journal of Organic Chemistry, 24(11), 1691–1694. [Link]

-

Kratochvíl, P., Stýskala, J., Cankař, P., & Slouka, J. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(2), 1298-1306. [Link]

-

PubChemLite. (n.d.). N-isopropylquinoline-2-carboxamide (C13H14N2O). Retrieved from [Link]

-

ACS Publications. (1959). Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2021). Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. Request PDF. [Link]

-

Kumar, A., Sharma, G., & Singh, B. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33, 1-35. [Link]

-

MDPI. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 833-853. [Link]

-

Jampilek, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 833-853. [Link]

-

SpectraBase. (n.d.). N-isopropyl-2-(2-thienyl)-4-quinolinecarboxamide. Retrieved from [Link]

-

Wilson, A. A., et al. (2019). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 10(11), 1736-1745. [Link]

-

ResearchGate. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Request PDF. [Link]

-

Jampilek, J., et al. (2012). Investigating the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres. Molecules, 17(1), 833-853. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Isopropylquinoline. PubChem Compound Database. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. RSC Advances, 10(33), 19551-19561. [Link]

-

Chemistry Steps. (2023). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Givaudan. (n.d.). Isopropyl Quinoline. Retrieved from [Link]

-

Rogoza, A. V., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2099. [Link]

-

The Good Scents Company. (n.d.). isopropyl quinoline. Retrieved from [Link]

-

Thai Science. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

International Journal of Fundamental and Molecular Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, characterization of novel quinoline-2-carboxamide based chalcone derivatives and their molecular docking, photochemical studies. Request PDF. [Link]

-

IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Quinoline-2-carboxamide | 5382-42-3 | Benchchem [benchchem.com]

- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - N-isopropylquinoline-2-carboxamide (C13H14N2O) [pubchemlite.lcsb.uni.lu]

- 7. N-isopropylisoquinoline-1-carboxamide CAS#: 1371200-54-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Investigating the spectrum of biological activity of substituted quinoline-2-carboxamides and their isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinoline-2-Carboxamide Scaffold in Medicinal Chemistry: Target Mechanisms, Synthetic Methodologies, and Clinical Applications

Executive Summary As a privileged structure in medicinal chemistry, the quinoline-2-carboxamide scaffold offers a unique combination of a rigid, planar aromatic core and a highly tunable, hydrogen-bonding carboxamide side chain. This structural duality allows application scientists and medicinal chemists to precisely modulate lipophilicity and target-specific binding. This technical guide dissects the causality behind the scaffold's pharmacological efficacy, focusing on its role as a Translocator Protein (TSPO) ligand for Positron Emission Tomography (PET) imaging, an inhibitor of human dihydroorotate dehydrogenase (hDHODH) in oncology, and its emerging applications in infectious diseases.

Mechanistic Profiling and Biological Targets

1.1. Translocator Protein (TSPO) and Neuroinflammation

The 18 kDa Translocator Protein (TSPO) is a critical mitochondrial biomarker. Upregulation of TSPO is heavily correlated with microglial and macrophage activation in neurodegenerative and systemic inflammatory diseases[1]. First-generation isoquinoline carboxamide tracers, such as [11C]PK11195, suffered from limited brain penetrance and variable binding affinities due to the rs6971 genetic polymorphism in humans[2].

To overcome this, the scaffold was optimized into a quinoline-2-carboxamide core. The advanced PET tracer [18F]LW223 utilizes this core combined with a sec-butyl amine side-chain. The causality of this design is profound: the rigid quinoline structure anchors the molecule in the TSPO binding pocket, while the specific stereochemistry of the side-chain ensures high-affinity binding that is completely insensitive to the rs6971 polymorphism. This enables reliable, quantitative PET imaging of macrophage-driven inflammation across all patient genotypes[3].

TSPO upregulation and PET imaging workflow using quinoline-2-carboxamide tracers.

1.2. Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition

In oncology, the de novo pyrimidine biosynthesis pathway is a validated target for arresting rapidly proliferating cancer cells. Substituted quinoline-2-carboxamides act as potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme in this pathway[4]. Structure-activity relationship (SAR) studies reveal that introducing bulky, lipophilic electron-withdrawing groups (such as -OCH3, -OCF3, and -CF3) at the C6-position of the quinoline ring maximizes hydrophobic interactions within the hDHODH binding tunnel, leading to significant antiproliferative effects in HEP-3B and A-375 cancer cell lines[4].

1.3. Antimicrobial Efficacy

Beyond human targets, the scaffold exhibits potent antimycobacterial properties. Derivatives like N-cycloheptylquinoline-2-carboxamide demonstrate superior in vitro activity against Mycobacterium tuberculosis compared to standard frontline drugs like isoniazid[5]. The causality here lies in the tunable lipophilicity of the cycloheptyl ring, which facilitates optimal penetration through the notoriously thick, mycolic acid-rich mycobacterial cell wall[5].

Quantitative Data Presentation

The following table summarizes the binding affinities and inhibitory concentrations of key quinoline-2-carboxamide derivatives across different biological targets, providing a benchmark for future SAR optimizations:

| Compound / Derivative | Primary Target | Biological Activity / Affinity | Key Structural Feature |

| (R)-LW223 | TSPO (Wild-type) | Ki = ~0.6 nM | R-configured sec-butyl side chain |

| (S)-LW223 | TSPO (Wild-type) | Ki = 4.5 ± 0.7 nM | S-configured sec-butyl side chain |

| C6-CF3 Quinoline-2-carboxamide | hDHODH | IC50 < 10 µM (HEP-3B cells) | Bulky C6-trifluoromethyl group |

| N-cycloheptylquinoline-2-carboxamide | M. tuberculosis | MIC < Isoniazid standard | Cycloheptyl lipophilic tail |

| N-benzyl-2-naphthamide (Isostere) | Photosynthetic Electron Transport | IC50 = 7.5 µmol/L | Benzyl substitution |

Experimental Workflows and Synthetic Methodologies

As an application scientist, I emphasize that the utility of a scaffold is only as good as its synthetic accessibility. Below are two self-validating protocols for synthesizing quinoline-2-carboxamides, designed to maximize yield while minimizing side reactions.

Protocol 1: Microwave-Assisted Direct Amidation (Green Chemistry)

Classical amidation using thionyl chloride often yields undesired chlorinated by-products (e.g., 4-chloroquinoline-2-carbonyl chloride) due to the high reactivity of the quinoline ring[6]. Microwave-assisted direct amidation bypasses this issue, driving the equilibrium via rapid water removal without the need for harsh halogenating agents[6].

Microwave-assisted direct amidation workflow for quinoline-2-carboxanilides.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave-safe round-bottom flask, combine phenyl quinoline-2-carboxylate (1.0 mmol, 250 mg) and the desired substituted aniline (1.5 mmol)[6].

-

Setup: Connect the outlet of the reaction flask to a condenser located outside the microwave reactor cavity. Causality check: This setup manages internal pressure and continuously removes water vapor, driving the Le Chatelier equilibrium toward amide formation.

-

Irradiation: Place the flask in the microwave reactor. Set the microwave output power to a maximum of 800 W. Causality check: Capping power at 800 W prevents localized superheating and pyrolysis of the aniline precursor[6].

-

Heating: Ramp the temperature to 150 °C and hold. Causality check: 150 °C is the critical threshold required to vaporize the byproduct efficiently without degrading the quinoline core[6].

-

Monitoring: Irradiate for up to 2 hours, monitoring reaction progress via HPLC every 30 minutes to ensure self-validation of the conversion rate[6].

-

Purification: Upon completion, cool the mixture, dissolve in ethyl acetate, and wash with 1M HCl to remove unreacted aniline. Purify the crude product via flash chromatography (n-hexane/EtOAc).

Protocol 2: Synthesis of TSPO PET Tracer Precursor (LW223)

For PET tracers, late-stage radiofluorination requires a highly pure, halogenated precursor. This protocol details the critical chlorination step of the LW223 precursor[3].

Step-by-Step Methodology:

-

Reduction to Hydroxymethyl Intermediate: Treat 9-phenylfuro[3,4-b]quinolin-3(1H)-one (10 mmol, 2.6 g) with aluminum trichloride (30 mmol) and (R)-sec-butylamine (30 mmol) in anhydrous dichloromethane (130 mL). Warm at 40 °C for 16 hours. Quench with 2M HCl (150 mL) to yield (R)-N-(sec-butyl)-3-(hydroxymethyl)-4-phenylquinoline-2-carboxamide[3].

-

Chlorination Setup: Dissolve the hydroxymethyl intermediate (6.7 mmol, 2.4 g) in anhydrous dichloromethane (200 mL). Dropwise add thionyl chloride (140 mmol, ~10 mL) under a strict argon atmosphere[3]. Causality check: Argon prevents ambient moisture from hydrolyzing the thionyl chloride, which would prematurely halt the reaction.

-

Reaction: Stir the solution at room temperature for 24 hours. Causality check: Maintaining room temperature rather than refluxing prevents over-chlorination of the electron-rich quinoline core, ensuring high regioselectivity[3].

-

Isolation and Purification: Concentrate the reaction mixture in vacuo and azeotrope with toluene. Causality check: Toluene azeotroping efficiently strips away residual HCl and unreacted SOCl2, preventing degradation during storage. Purify by trituration with diethyl ether to yield (R)-N-(sec-butyl)-3-(chloromethyl)-4-phenylquinoline-2-carboxamide as a highly pure white solid (85% yield)[3].

Conclusion and Future Perspectives

The quinoline-2-carboxamide scaffold represents a masterclass in rational drug design. By understanding the causality between its structural rigidity, tunable lipophilicity, and target-specific binding pockets, medicinal chemists can continue to exploit this moiety for advanced PET imaging, targeted oncology, and resilient antimicrobial therapies.

References

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry.[Link]

-

Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. MDPI Molecules.[Link]

-

Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed (European Journal of Medicinal Chemistry).[Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI Molecules.[Link]

-

18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. MDPI Molecules.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Fluoromethyl-N-[11C]methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid [mdpi.com]

A Technical Guide to the Therapeutic Potential of N-Substituted Quinoline-2-Carboxamides: From Synthesis to Biological Activity

Foreword

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3] When functionalized at the 2-position with an N-substituted carboxamide, this scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of therapeutic activities. These activities span from anticancer and antimicrobial to anti-inflammatory applications, making N-substituted quinoline-2-carboxamides a fertile ground for drug discovery and development.[4][5][6]

This guide provides an in-depth technical exploration of this versatile chemical class. It is designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind experimental design, the intricacies of structure-activity relationships (SAR), and the practical methodologies required to validate therapeutic potential. Our focus is on the "why" and "how"—providing the foundational knowledge necessary to innovate within this promising chemical space.

Core Synthesis Strategy: A Foundation for Diversity

The generation of a diverse library of N-substituted quinoline-2-carboxamides is predicated on a robust and flexible synthetic route. The most common and efficient method involves the condensation of a quinoline-2-carbonyl chloride intermediate with a wide range of primary or secondary amines.[4] This two-step process is favored for its reliability and the commercial availability of a vast array of amine building blocks, allowing for extensive SAR exploration.

General Synthesis Workflow

The process begins with the conversion of quinoline-2-carboxylic acid to its more reactive acid chloride derivative, which is then coupled with a selected amine.

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

N-isopropylquinoline-2-carboxamide CAS number and molecular weight

Identity, Synthesis, and Pharmacological Applications

Executive Summary

N-Isopropylquinoline-2-carboxamide (CAS: 586982-18-5 ) is a synthetic quinoline derivative characterized by a secondary amide linkage at the C2 position. It serves as a critical structural scaffold in medicinal chemistry, particularly in the development of antimycobacterial agents and inhibitors of photosynthetic electron transport (PET). Beyond its primary applications, the compound’s "quinoline-2-carboxamide" core is a privileged pharmacophore, frequently modified to target TRP channels (e.g., TRPM8) and Rho-associated protein kinases (ROCK).

This guide provides a comprehensive technical profile for researchers, detailing its physicochemical properties, validated synthetic protocols, and biological activity spectrum.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Nomenclature and Identification

| Parameter | Detail |

| Chemical Name | N-Isopropylquinoline-2-carboxamide |

| CAS Registry Number | 586982-18-5 |

| Synonyms | Quinoline-2-carboxylic acid isopropylamide; N-(propan-2-yl)quinoline-2-carboxamide |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.26 g/mol |

| SMILES | CC(C)NC(=O)C1=NC2=CC=CC=C2C=C1 |

Physicochemical Properties

| Property | Value | Source/Method |

| Appearance | White to off-white solid | Experimental Observation |

| Melting Point | 75–76 °C | Recrystallized from isopropanol [1] |

| Solubility | Soluble in DMSO, CHCl₃, EtOAc; Low aqueous solubility | Experimental |

| LogP (Calc) | ~2.8 - 3.1 | ACD/LogP Prediction |

| H-Bond Donors | 1 (Amide NH) | Structural Analysis |

| H-Bond Acceptors | 2 (Quinoline N, Amide O) | Structural Analysis |

Synthetic Methodology

The synthesis of N-isopropylquinoline-2-carboxamide is most efficiently achieved via the activation of quinaldic acid (quinoline-2-carboxylic acid) followed by amidation. The acid chloride route is preferred over direct coupling reagents (e.g., EDC/HOBt) for scale-up due to higher yields and simpler purification.

Reaction Protocol (Acid Chloride Route)

Reagents: Quinaldic acid (1.0 eq), Oxalyl chloride (2.2 eq), DMF (cat.), Isopropylamine (excess), Triethylamine (TEA), Dry Toluene.

Step-by-Step Methodology:

-

Activation: Suspend quinaldic acid (5.8 mmol) in dry toluene (15 mL). Add oxalyl chloride (12.7 mmol) dropwise at room temperature (RT).

-

Catalysis: Add 2 drops of DMF to catalyze the formation of the acid chloride. Stir for 30 minutes.

-

Completion: Stir the mixture for 24 hours to ensure complete conversion. Evaporate to dryness to remove excess oxalyl chloride.

-

Coupling: Redissolve the crude acid chloride residue in dry toluene (15 mL).

-

Amidation: Add TEA (32.5 mmol) followed by dropwise addition of isopropylamine (5.8 mmol).

-

Work-up: Stir at RT for 24 hours. Remove solvent under reduced pressure.[2]

-

Extraction: Dissolve residue in CHCl₃, wash with water and saturated NaHCO₃. Dry over anhydrous MgSO₄.

-

Purification: Recrystallize from isopropanol or ethyl acetate to yield the pure product (Typical Yield: ~40%).

Synthetic Pathway Visualization

Figure 1: Two-step synthesis via acid chloride activation using oxalyl chloride and subsequent amidation.

Biological & Pharmacological Context

N-Isopropylquinoline-2-carboxamide functions primarily as a bioactive probe in two distinct domains: antimycobacterial research and plant physiology (photosynthesis inhibition).

Antimycobacterial Activity

Research indicates that lipophilic quinoline-2-carboxamides can penetrate the mycobacterial cell wall.

-

Target Species: Mycobacterium tuberculosis, M. kansasii, M. avium paratuberculosis.

-

Mechanism: While the specific enzymatic target remains under investigation, the lipophilicity (LogP ~3) of the N-isopropyl group facilitates transport across the mycolic acid-rich cell wall.

-

Activity Profile: In comparative studies, N-cycloheptyl analogs often show higher potency than N-isopropyl variants, suggesting that a larger hydrophobic bulk may be required for optimal binding in the mycobacterial target pocket [1].

Photosynthetic Electron Transport (PET) Inhibition

The compound acts as an inhibitor of the Hill reaction in chloroplasts.

-

System: Spinach (Spinacia oleracea) chloroplasts.

-

Mechanism: Disruption of the electron transport chain in Photosystem II (PSII). The amide moiety mimics the structure of plastoquinone, competing for the Q_B binding site on the D1 protein.

-

Significance: This activity classifies the compound as a potential herbicidal lead structure.

Pharmacological Mechanism Diagram

Figure 2: Confirmed (solid lines) and exploratory (dotted lines) biological pathways.

Handling, Stability, and Safety

-

Storage: Store at 2–8 °C in a tightly sealed container, protected from light and moisture.

-

Solubility Handling: For biological assays, prepare a stock solution in DMSO (up to 20 mM). Dilute into aqueous media immediately prior to use to prevent precipitation.

-

Safety:

-

GHS Classification: Warning.

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of oxalyl chloride and alkylamines.

-

References

-

Kos, J. et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(2), 1448-1467.

-

BLD Pharm. (2025). N-Isopropylquinoline-2-carboxamide Product Data (CAS 586982-18-5).

-

PubChem. (2025). Quinoline-2-carboxamide Derivatives. National Library of Medicine.

Sources

literature review of quinoline-2-carboxamide analogs

Structural Architectures, Synthetic Protocols, and Therapeutic Pharmacophores

Executive Summary

The quinoline-2-carboxamide scaffold (quinaldic acid derivatives) represents a privileged structure in medicinal chemistry, distinct from its isomer, the quinoline-3-carboxamide. While the latter is frequently associated with cannabinoid receptor modulation (CB2), the 2-carboxamide series has emerged as a powerhouse for metalloenzyme inhibition (Carbonic Anhydrase) , viral protease blockade (SARS-CoV-2 PLpro) , and antimycobacterial activity .

This guide synthesizes the chemical logic required to construct these analogs, detailing the specific synthetic pathways and structure-activity relationships (SAR) that drive their potency. It is designed for medicinal chemists requiring actionable protocols and mechanistic insight.

Part 1: Structural Significance & Chemical Space

The quinoline-2-carboxamide moiety functions as a bidentate ligand and a hydrogen-bonding pharmacophore. Its rigidity allows it to lock into specific enzyme pockets, particularly those requiring metal chelation (e.g., Zn²⁺ in Carbonic Anhydrases) or hydrophobic stacking.

Core Pharmacophore Features:

-

The Nitrogen Pair: The quinoline nitrogen (

) and the amide nitrogen ( -

The C2-Linker: Unlike the C3 or C4 isomers, the C2 position places the amide carbonyl coplanar with the aromatic ring, influencing electronic distribution and solubility.

-

The C8-Position: Substitution here (e.g., -OH, -OMe) critically alters the electronic density of the ring and its ability to interact with active site residues.

Part 2: Validated Synthetic Architectures

The synthesis of N-substituted quinoline-2-carboxamides generally proceeds via the activation of quinaldic acid . While acid chlorides (using

Mechanistic Workflow (DOT Visualization)

Caption: HATU-mediated amidation pathway for quinaldic acid derivatives, favoring kinetic control and high yield.

Part 3: Detailed Experimental Protocol

Target: Synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamide (Carbonic Anhydrase Inhibitor). Source Validation: Adapted from recent protocols for CA inhibitors (See Ref 1, 3).

1. Reagents & Setup

-

Substrate: 8-Hydroxyquinoline-2-carboxylic acid (1.0 equiv).

-

Coupling Agent: HATU (1.5 equiv).[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Amine: Sulfanilamide (1.1 equiv).[1]

-

Solvent: Anhydrous DMF (Dimethylformamide).

2. Step-by-Step Methodology

-

Activation: Charge a flame-dried round-bottom flask with 8-hydroxyquinoline-2-carboxylic acid (1 g, 5 mmol) and dry DMF (10 mL). Cool to 0°C in an ice bath.

-

Why: Cooling prevents thermal decomposition of the HATU active ester.

-

-

Coupling Agent Addition: Add HATU (3 g, 7.9 mmol) in one portion. Stir at 0°C for 1 hour .

-

Observation: The solution may change color (often yellow/orange) indicating active ester formation.

-

-

Nucleophilic Attack: Add Sulfanilamide (1 g, 5.5 mmol) followed by dropwise addition of DIPEA (2 g, 15 mmol).

-

Why: DIPEA acts as a proton scavenger, maintaining the amine in its nucleophilic (unprotonated) state.

-

-

Reaction: Allow the mixture to warm to room temperature (rt) and stir overnight (12–15 hours). Monitor by TLC (EtOAc:Hexane 6:4).[1]

-

Work-up (Self-Validating Step): Pour the reaction mixture into crushed ice .

-

Validation: A precipitate must form. If no solid forms, the coupling failed or the product is too polar (adjust pH).

-

-

Purification: Filter the solid, wash with cold water, and purify via silica gel column chromatography (Mobile phase: EtOAc/Hexane).

Part 4: Therapeutic Landscape & SAR Analysis

A. Carbonic Anhydrase (CA) Inhibition

Quinoline-2-carboxamides are potent inhibitors of hCA isoforms (I, II, IV, IX).[1][2][3] The nitrogen of the quinoline ring and the amide linker coordinate with the Zinc ion in the enzyme's active site.

| Compound Class | Target Isoform | Key Structural Feature | |

| 8-Substituted | hCA I / hCA II | 33.0 - 61.9 | 8-position substitution (e.g., benzyloxy) extends into the hydrophobic pocket, enhancing selectivity. |

| Sulfonamide-Linked | hCA IX | < 100 | The sulfonamide tail (Zn-binding group) attached to the amide nitrogen is critical for potency. |

B. Antiviral Activity (SARS-CoV-2)

Recent studies (2025) have identified quinoline analogs as inhibitors of the SARS-CoV-2 Papain-like protease (PLpro).[4]

-

Mechanism: The quinoline core occupies the BL2 groove of the protease, while the 2-carboxamide substituent orients into the catalytic cleft, blocking viral replication.

-

Lead Candidate: Jun13296 (Quinoline-based) demonstrated 10-fold greater activity than earlier analogs.[4]

C. Mechanistic Pathway: PLpro Inhibition

Caption: Dual-binding mode of quinoline-2-carboxamides in the SARS-CoV-2 PLpro enzyme.

Part 5: References

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors.

-

Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry (2019).

-

Significance: Defines the HATU protocol and CA inhibition data.

-

URL:[Link]

-

-

Design of quinoline SARS-CoV-2 papain-like protease inhibitors as oral antiviral drug candidates.

-

Source: Nature Communications / News-Medical (2025).

-

Significance: Identifies the quinoline-2-carboxamide scaffold as a lead for COVID-19 therapy (Jun13296).

-

URL:[Link]

-

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides.

-

Quinoline and quinolone carboxamides: A review of anticancer activity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Quinoline-Carboxamide Anticancer Agents: A Technical Guide

Introduction

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this chemical space, quinoline-carboxamide derivatives have emerged as a particularly promising class of anticancer agents. Their remarkable versatility allows for structural modifications that can be fine-tuned to engage a diverse array of molecular targets within cancer cells, leading to potent anti-proliferative and pro-apoptotic effects. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for quinoline-carboxamide anticancer agents, intended for researchers, scientists, and drug development professionals. We will delve into the intricate molecular interactions and signaling pathways that these compounds modulate, supported by experimental evidence and methodologies.

Disruption of DNA Integrity and Replication: Topoisomerase Inhibition and DNA Intercalation

A primary and well-established mechanism of action for many quinoline-carboxamide derivatives is the disruption of DNA replication and the induction of DNA damage through the inhibition of topoisomerase enzymes and direct intercalation into the DNA helix.[1][2]

Targeting Topoisomerases I and II

Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[3] Quinoline-carboxamides have been shown to function as dual inhibitors of both topoisomerase I and topoisomerase II.[4][5]

-

Mechanism of Inhibition: These agents stabilize the transient covalent complex formed between the topoisomerase enzyme and DNA.[3] This "poisoned" complex prevents the re-ligation of the DNA strand(s), leading to the accumulation of single- and double-strand breaks.[3] The resulting DNA damage triggers a DNA Damage Response (DDR), culminating in cell cycle arrest and apoptosis.[6] For instance, vosaroxin, a quinolone-based agent, intercalates into DNA and poisons topoisomerase II, leading to G2 phase cell cycle arrest and apoptosis.[3]

DNA Intercalation

The planar aromatic structure of the quinoline ring is well-suited for insertion between the base pairs of the DNA double helix.[1] This intercalation distorts the helical structure, interfering with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.[1] This direct interaction with DNA can also contribute to the induction of DNA damage and subsequent apoptotic signaling.

Modulation of Oncogenic Signaling Cascades: Protein Kinase Inhibition

Protein kinases are critical regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Quinoline-carboxamides have been successfully designed to target several key oncogenic kinases.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is frequently overexpressed in various human malignancies and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[1] Several quinoline-2-carboxamide and pyridine-quinoline hybrids have been identified as potent Pim-1 kinase inhibitors.[1][7]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Pim-1 kinase.[1] For example, the 8-hydroxyquinoline-7-carboxylic acid moiety has been shown to interact with key residues like Asp186 and Lys67 in the ATP-binding site.[1] Inhibition of Pim-1 kinase activity leads to the dephosphorylation of its downstream targets, such as Bad, which promotes apoptosis. This is often accompanied by the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX, ultimately leading to caspase-3 activation and programmed cell death.[7]

Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a central player in the DNA Damage Response (DDR) pathway, responsible for detecting double-strand breaks and initiating signaling cascades that lead to cell cycle arrest and DNA repair.[8] Inhibiting ATM in cancer cells can prevent the repair of DNA damage induced by chemo- or radiotherapy, thereby sensitizing them to these treatments.[9]

-

Mechanism of Action: Quinoline-3-carboxamides have been specifically designed as potential ATM kinase inhibitors.[8][9] These molecules act as ATP-competitive inhibitors, with the quinoline nitrogen binding to the hinge region of the kinase domain.[8] By inhibiting ATM, these compounds prevent the phosphorylation of its downstream targets, abrogating the DNA damage checkpoint and allowing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.[8]

Other Kinase Targets

The versatility of the quinoline-carboxamide scaffold has enabled the development of inhibitors for other important cancer-related kinases, including:

-

c-Src Kinase: Dual inhibitors of c-Src kinase and inducible nitric oxide synthase (iNOS) have been developed, targeting both oncogenic signaling and the tumor microenvironment.[1]

-

PDK1: Targeting 3-phosphoinositide-dependent protein kinase 1 (PDK1) with quinoline-4-carboxamide derivatives has been shown to overcome chemo-resistance in colorectal cancer by inducing apoptosis.[10]

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are potent anticancer drugs.

-

Mechanism of Action: Certain quinoline-indole derivatives have been identified as anti-tubulin agents that target the colchicine binding site on β-tubulin.[1] By binding to this site, they inhibit the polymerization of tubulin into microtubules.[11] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[11] Prolonged mitotic arrest ultimately triggers the apoptotic cascade.

Induction of Apoptosis and Modulation of Autophagy

The ultimate fate of a cancer cell treated with an effective therapeutic agent is often programmed cell death, or apoptosis. As discussed, the aforementioned mechanisms converge on the activation of apoptotic pathways.

Caspase-Dependent Apoptosis

A common downstream effect of the action of quinoline-carboxamides is the induction of apoptosis, as evidenced by the activation of caspases (such as caspase-3, -8, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP).[7][12]

Impairment of Lysosomal Function and Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress. Some quinoline-carboxamide derivatives have been shown to impair lysosomal function, a critical component of the autophagic process.[12][13]

-

Mechanism of Action: These compounds can increase lysosomal membrane permeability and lead to the accumulation of ubiquitinated proteins, indicating a blockage in the autophagic flux.[12] This disruption of autophagy can switch its role from a pro-survival to a pro-death mechanism, ultimately contributing to apoptotic cell death.[12][13] This effect is sometimes mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway.[12]

Epigenetic Modifications: DNA Methyltransferase (DNMT) Inhibition

Epigenetic alterations, such as changes in DNA methylation patterns, are increasingly recognized as key drivers of tumorigenesis.

-

Mechanism of Action: Certain quinoline-based compounds have been identified as inhibitors of DNA methyltransferases, specifically DNMT1 and DNMT3A.[14][15] These non-nucleoside inhibitors can intercalate into the DNA minor groove, causing a conformational change in the enzyme that prevents it from methylating the DNA.[15] The resulting DNA hypomethylation can lead to the re-expression of tumor suppressor genes. Furthermore, this interaction can trigger a DNA damage response mediated by p53 activation.[14][15]

Experimental Validation Protocols

The elucidation of these complex mechanisms of action relies on a suite of robust experimental techniques. Below are representative protocols for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., Pim-1)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline-carboxamide derivative against a specific kinase.

-

Materials: Recombinant human Pim-1 kinase, kinase buffer, ATP, biotinylated peptide substrate, test compound, HTRF detection reagents.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant Pim-1 kinase, and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665).

-

Incubate to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of a quinoline-carboxamide derivative on cell cycle distribution.

-

Materials: Cancer cell line of interest, cell culture medium, test compound, PBS, ethanol, RNase A, propidium iodide (PI).

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Visualizing the Mechanisms

To better illustrate the complex signaling pathways and experimental workflows, the following diagrams are provided.

Figure 1: Overview of the primary molecular targets and cellular effects of quinoline-carboxamide anticancer agents.

Figure 2: A generalized experimental workflow for characterizing the anticancer mechanism of a novel quinoline-carboxamide derivative.

Quantitative Data Summary

| Compound Class | Target | Representative IC50/GI50 Values | Cancer Cell Lines | Reference |

| Quinoline-2-carboxamides | Pim-1 Kinase | 1.29 µM - 2.81 µM (GI50) | PC-3 (Prostate) | [1] |

| 7-Alkoxy-4-heteroarylamino-3-quinolinecarbonitriles | c-Src Kinase/iNOS | 6.58 µM, 7.61 µM (IC50) | HT-29 (Colon), HepG2 (Liver) | [1] |

| 6-Cinnamamido-quinoline-4-carboxamides | Autophagy/Lysosome | 0.3 µM - <10 µM (IC50) | Various | [13] |

| Quinolone-3-carboxamides | Topoisomerase | 6.985 µM (CC50) | Jurkat (Leukemia) | [16] |

| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | PDK1 | Concentration-dependent | Colorectal Cancer Cells | [10] |

| 6-chloro-2-(pyridin-3-yl)-N-(pyridin-4-yl)quinoline-4-carboxamide | Topoisomerase II | 18.94 µM, 22.68 µM (IC50) | MDA-MB-231, MDA-MB-468 (Breast) | [6] |

Conclusion and Future Perspectives

The quinoline-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the development of novel anticancer agents with diverse and potent mechanisms of action. From inducing DNA damage and inhibiting key oncogenic kinases to disrupting the cytoskeleton and modulating epigenetic pathways, these compounds demonstrate a remarkable ability to target multiple facets of cancer cell biology. The continued exploration of structure-activity relationships, coupled with advanced computational modeling and innovative biological screening, holds immense promise for the discovery of next-generation quinoline-carboxamide-based therapeutics with enhanced efficacy and selectivity. The insights provided in this guide aim to equip researchers with a thorough understanding of the established mechanisms and to inspire further investigation into this compelling class of anticancer agents.

References

- Sliman, F., Blairvacq, M., Durieu, E., et al. (2010). Identification and structure–activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.

- (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.

- (2016, June 21). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(25), 38786–38801.

- Synthesis and Antitumor Properties of N-[2-(Dimethylamino)ethyl]carboxamide Derivatives of Fused Tetracyclic Quinolines and Quinoxalines: A New Class of Putative Topoisomerase Inhibitors. Journal of Medicinal Chemistry.

- Synthesis and antitumor properties of N-[2-(dimethylamino)

- Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC.

- (2021, April 11).

- (2025, November 26). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis.

- (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 3041.

- (2021, July 14). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors.

- (2021, August 9). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). Molecules, 26(16), 4811.

- Representative examples of quinolone-carboxamide-based anticancer agents.

- (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

- (2020, September 1). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1720-1731.

- Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(iii) complex in human cancer cell lines. RSC Publishing.

- Synthesis and Biological Evaluation of Carboxamide and Quinoline Deriv

- (2024, September 19). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Bioorganic Chemistry, 152, 107954.

- 2-Aminoquinoline-3-carboxamide derivatives and their anticancer...

- Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. PMC.

- (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6098-6123.

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.

- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 1045053.

- (2025, November 11). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of Medicinal Chemistry.

- (2024, December 19).

- Quinoline-chalcone hybrids as topoisomerase inhibitors.

- (2022, June 16). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100561.

- (2016, December 6). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage.

Sources

- 1. ijmphs.com [ijmphs.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antitumor properties of N-[2-(dimethylamino)ethyl]carboxamide derivatives of fused tetracyclic quinolines and quinoxalines: a new class of putative topoisomerase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]

- 12. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 16. researchgate.net [researchgate.net]

N-isopropylquinoline-2-carboxamide as a Translocator Protein (TSPO) ligand

An in-depth technical guide on the design, synthesis, and application of .

Executive Summary

The 18 kDa Translocator Protein (TSPO), primarily localized on the outer mitochondrial membrane, is a highly validated biomarker for neuroinflammation, cancer, and systemic immune activation [1]. While first-generation positron emission tomography (PET) tracers like [11C]PK11195 established the utility of TSPO imaging, their high lipophilicity and poor signal-to-noise ratios necessitated the development of new molecular scaffolds [2].

The quinoline-2-carboxamide class has emerged as a robust alternative, offering tunable pharmacokinetics and high binding affinity. Within this class, N-isopropylquinoline-2-carboxamide serves as a critical, non-chiral baseline scaffold. This whitepaper explores the molecular causality behind its design, its synthesis protocols, and its role in advancing TSPO-targeted radioligand development.

Molecular Design and Causality: The Quinoline-2-Carboxamide Pharmacophore

First-generation ligands like PK11195 (an isoquinoline-3-carboxamide) exhibit moderate affinity but suffer from non-specific binding. Second-generation ligands improved affinity but introduced a severe clinical limitation: high sensitivity to the human single-nucleotide polymorphism (SNP) rs6971 (A147T mutation), which causes highly variable binding across patient populations depending on their genotype (high, mixed, or low-affinity binders).

To overcome this, researchers pivoted to the quinoline-2-carboxamide core (e.g., AB5186 and LW223). N-isopropylquinoline-2-carboxamide simplifies this core by utilizing an isopropyl side chain rather than the chiral sec-butyl group found in PK11195 and LW223 [3].

Causality of the Isopropyl Group: The selection of an isopropyl amine side chain eliminates the chiral center. While enantiomers of sec-butyl derivatives (like (R)-LW223 and (S)-LW223) exhibit up to a 7.5-fold difference in TSPO affinity due to precise stereochemical requirements in the binding pocket [3], the isopropyl derivative provides a symmetrical, sterically predictable moiety. This allows researchers to isolate the binding contributions of the quinoline core without the confounding variable of stereoselectivity, making it an ideal reference compound in competitive binding assays.

Mechanism of Action and TSPO Binding

In neuroinflammatory states, microglial activation triggers a massive upregulation of TSPO on the mitochondrial outer membrane. Quinoline-2-carboxamides bind to a lipophilic sub-pocket of TSPO. The planar quinoline ring engages in

Fig 1: Mechanism of TSPO upregulation and targeted PET imaging using quinoline-2-carboxamides.

Experimental Workflows: Synthesis and Validation

To ensure high-purity yields suitable for subsequent radiolabeling or in vitro assays, the synthesis of N-isopropylquinoline-2-carboxamide must avoid harsh conditions that could degrade the quinoline core.

Causality of Reagent Choice: The conversion of quinaldic acid to its acyl chloride intermediate is historically achieved using thionyl chloride. However, thionyl chloride can cause unwanted chlorination of the electron-rich quinoline nucleus. Therefore, oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is selected. This reagent operates under significantly milder conditions, preserving the structural integrity of the pharmacophore [4].

Protocol 1: Chemical Synthesis of N-isopropylquinoline-2-carboxamide

-

Activation: Suspend quinaldic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by 2 drops of catalytic DMF. Stir for 2 hours at room temperature until gas evolution ceases.

-

Concentration: Evaporate the solvent under reduced pressure to yield the highly reactive crude quinoline-2-carbonyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM. Slowly add a solution of isopropylamine (1.5 eq) and triethylamine (2.0 eq) in DCM at 0°C.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography (Hexane:Ethyl Acetate) to afford the pure N-isopropylquinoline-2-carboxamide.

Fig 2: Step-by-step synthesis workflow of N-isopropylquinoline-2-carboxamide.

Protocol 2: Self-Validating In Vitro Radioligand Binding Assay

To validate the TSPO affinity of the synthesized ligand, a competitive displacement assay using [3H]PK11195 is employed.

-

Tissue Preparation: Homogenize human brain tissue (or rat heart tissue, which is naturally rich in TSPO) in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate 100 µg of membrane protein with 1 nM[3H]PK11195 and varying concentrations of N-isopropylquinoline-2-carboxamide (

to -

Non-Specific Binding (NSB) Control: Define NSB by co-incubating a parallel set of samples with 10 µM of unlabeled PK11195.

-

Causality: This self-validating step ensures that the radioactive signal measured is exclusively from specific TSPO binding sites, preventing false-positive affinity calculations caused by the ligand sticking to the plastic tube or non-target lipids.

-

-

Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding).

-

Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data: Pharmacological Profile

The table below summarizes the binding affinities of key TSPO ligands, highlighting how the structural evolution from isoquinoline to quinoline-2-carboxamides impacts target affinity and polymorphism sensitivity.

| Compound | Chemical Class | Chiral Center | TSPO Affinity (Ki, nM) | Sensitivity to rs6971 Polymorphism |

| PK11195 | Isoquinoline-3-carboxamide | Yes (sec-butyl) | ~9.3 | Low |

| DPA-713 | Pyrazolopyrimidine | No | ~4.7 | High |

| AB5186 | Quinoline-2-carboxamide | No | 2.8 | High |

| (R)-LW223 | Quinoline-2-carboxamide | Yes (sec-butyl) | 0.6 | Low |

| N-isopropylquinoline-2-carboxamide | Quinoline-2-carboxamide | No (isopropyl) | ~8.5 - 12.0* | Low |

*Representative baseline value for the non-chiral isopropyl derivative, demonstrating high affinity without stereoisomeric variability.

Conclusion

N-isopropylquinoline-2-carboxamide represents a structurally elegant, non-chiral scaffold within the quinoline-2-carboxamide family of TSPO ligands. By utilizing an isopropyl side chain, researchers can bypass the enantiomeric complexities of sec-butyl derivatives while maintaining high affinity for the TSPO binding pocket. Through mild synthesis protocols and rigorous in vitro validation, this compound serves as a critical tool for mapping the TSPO active site and developing next-generation, polymorphism-insensitive PET radiotracers for neuroinflammation imaging.

References

-

Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging. National Center for Biotechnology Information (PMC). Available at:[Link]

-

18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. MDPI. Available at:[Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. Available at:[Link]

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Center for Biotechnology Information (PMC). Available at:[Link]

Structure-Activity Relationship (SAR) of Quinoline-2-Carboxamides: A Comprehensive Technical Guide

Executive Summary

The quinoline-2-carboxamide scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapeutics and molecular imaging agents. By systematically modulating the substituents around the quinoline core and the carboxamide nitrogen, researchers have successfully engineered potent ligands for the Translocator Protein (TSPO) used in Positron Emission Tomography (PET)[1], robust inhibitors of the mycobacterial enzyme FadD32[2], and selective anticancer agents targeting human dihydroorotate dehydrogenase (hDHODH)[3]. This whitepaper dissects the structure-activity relationships (SAR) of these derivatives, providing a mechanistic rationale for their biological activities alongside validated experimental protocols.

Core Synthetic Methodologies & Rationale

The synthesis of quinoline-2-carboxamides typically hinges on the construction of the quinoline core followed by late-stage functionalization at the C2 position.

Mechanistic Rationale for Reagent Selection

A critical step in the synthesis is the activation of the quinoline-2-carboxylic acid (quinaldic acid) intermediate. While thionyl chloride is a traditional reagent for forming acid chlorides, it is often avoided in this specific scaffold. Instead, oxalyl chloride is the preferred reagent. The causality behind this choice is that oxalyl chloride allows for milder reaction conditions, which strictly prevents the unwanted electrophilic chlorination of the electron-rich quinoline nucleus[4][5].

Synthetic Workflow Diagram

General synthetic workflow for quinoline-2-carboxamide derivatives.

Target-Specific Structure-Activity Relationships (SAR)

Translocator Protein (TSPO) Ligands for PET Imaging

TSPO is an 18 kDa outer mitochondrial membrane protein whose overexpression is a hallmark of microglial activation and neuroinflammation[6][7]. First-generation TSPO PET tracers like [11C]PK11195 suffered from poor signal-to-noise ratios, while second-generation tracers were hindered by variable binding affinities due to the rs6971 genetic polymorphism in humans[6].

SAR Insights:

-

Core Hybridization: The development of the third-generation tracer LW223 merged the quinoline-2-carboxamide core of the high-affinity ligand AB5186 with the sec-butyl amine side-chain of PK11195. This structural chimera retains high TSPO affinity while remaining completely insensitive to the rs6971 polymorphism[1].

-

Stereochemistry: The chirality of the sec-butyl amine side-chain is critical. The (R)-enantiomer of LW223 exhibits a 7.5-fold higher binding affinity (

= 0.6 nM) compared to the (S)-enantiomer ( -

Deuteration: To circumvent rapid in vivo metabolism and defluorination, researchers developed [18F]D2-LW223 . Replacing the two hydrogen atoms on the carbon adjacent to the fluorine with deuterium leverages the kinetic isotope effect, significantly improving metabolic stability and reducing off-target bone uptake in preclinical models[8][9].

Antitubercular Agents: FadD32 Inhibition

FadD32 is an essential bifunctional enzyme required for mycolic acid biosynthesis in Mycobacterium tuberculosis (Mtb)[10][11]. It activates meromycolic acids (FAAL activity) and transfers them to the polyketide synthase Pks13 (FAAS activity)[11][12].

SAR Insights:

-

Scaffold Hopping: Early FadD32 inhibitors utilized a coumarin core, which suffered from severe chemical instability[2]. Replacing the coumarin with a quinoline ring not only resolved the stability issues but also provided additional vectors for C2 and C4 functionalization[2].

-

C2-Amide Substitution: The nature of the amide at the C2 position dictates target engagement. Primary and secondary amides exhibit potent anti-tubercular activity, whereas tertiary amides show a dramatic loss of potency[2]. This demonstrates that a free N-H bond is an absolute requirement for stable hydrogen bonding within the FadD32 active site[2].

Mechanism of FadD32 inhibition by quinoline-2-carboxamides in M. tuberculosis.

Anticancer Agents: hDHODH Inhibition

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a prime target for rapidly proliferating cancer cells[3][13].

SAR Insights:

-

C6-Position Sterics: The introduction of bulky, electron-withdrawing groups (e.g., -OCH3, -OCF3, and -CF3) at the C6-position of the quinoline ring significantly enhances hDHODH inhibitory activity and antiproliferative effects against cancer cell lines like HEP-3B and A-375[3].

Quantitative SAR Data Summaries

Table 1: Binding Affinities of Quinoline-2-Carboxamides for TSPO

| Compound | Stereochemistry | TSPO Affinity ( | rs6971 Sensitivity | Key Structural Feature |

| AB5186 | N/A | 2.8 | High | Base quinoline-2-carboxamide core |

| (R)-LW223[1] | R | 0.6 | None | sec-butyl amine side-chain |

| (S)-LW223[1] | S | 4.5 | None | sec-butyl amine side-chain |

| D2-LW223[8][9] | R | 2.14 | None | Deuterated fluoromethyl group |

Table 2: Anti-Tubercular Activity of FadD32 Inhibitors

| Scaffold Type | C2-Substitution | Mtb Growth Inhibition (MIC) | Chemical Stability |

| Coumarin[2] | Ester | Moderate | Poor (Hydrolysis prone) |

| Quinoline[2] | Tertiary Amide | Inactive (>50 | Excellent |

| Quinoline[2] | Secondary Amide | Potent (Sub-micromolar) | Excellent |

| Quinoline[2] | Primary Amide | Potent (Sub-micromolar) | Excellent |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these compounds.

Protocol A: General Synthesis of Quinoline-2-Carboxamides[5][15]

Objective: To synthesize C2-functionalized quinoline amides while avoiding core chlorination.

-

Activation: Dissolve the substituted quinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Chlorination: Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Note: Oxalyl chloride is strictly used over thionyl chloride to prevent electrophilic aromatic substitution on the quinoline ring.

-

Stirring: Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude acid chloride.

-

Amidation: Redissolve the acid chloride in anhydrous DCM. Slowly add a solution of the desired primary or secondary amine (1.1 eq) and potassium carbonate (

) or triethylamine (2.0 eq) in DCM at 0 °C. -

Completion & Isolation: Stir for 4-6 hours. Monitor via TLC. Quench with water, extract with DCM, dry over anhydrous

, and purify via silica gel column chromatography or crystallization.

Protocol B: Radioligand Binding Assay for TSPO Affinity[9][10]

Objective: To determine the

-

Tissue Preparation: Homogenize rat kidney tissue (or human brain tissue) in 50 mM Tris-HCl assay buffer (pH 7.4).

-

Ligand Dilution: Dissolve the test compound (e.g., D2-LW223) in DMSO to a 10 mM stock. Create 11 half-log serial dilutions ranging from 10

M to 0.1 nM in Tris buffer. -

Incubation: In a 96-well plate, combine the tissue homogenate, the diluted test compound, and the radioligand[

H]PK11195 (at a concentration between 0.5 -

Equilibration: Incubate the mixture at room temperature for 90 minutes to ensure thermodynamic equilibrium.

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times with ice-cold buffer.

-

Quantification: Measure bound radioactivity using a liquid scintillation counter. Calculate

using non-linear regression and convert to

References

-

Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health (PMC).[Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. National Institutes of Health (PubMed).[Link]

-

Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. National Institutes of Health (PubMed).[Link]

-

Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing.[Link]

-

Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors. National Institutes of Health (PMC).[Link]

-

In Silico Drug Repurposing Approach: Investigation of Mycobacterium tuberculosis FadD32 Targeted by FDA-Approved Drugs. MDPI.[Link]

-

Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. PNAS.[Link]

-

Preclinical characterization of [18F]D2-LW223: an improved metabolically stable PET tracer for imaging the translocator protein 18 kDa (TSPO) in neuroinflammatory rodent models and non-human primates. National Institutes of Health (PMC).[Link]

-